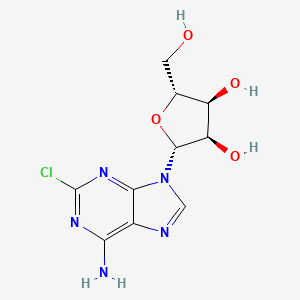

2-Chloroadenosine

Beschreibung

2-Chloroadenosine has been reported in Ophiocordyceps sinensis with data available.

This compound. A metabolically stable analog of adenosine which acts as an adenosine receptor agonist. The compound has a potent effect on the peripheral and central nervous system.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXYYZIIJIXVFW-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017134 | |

| Record name | 2-Chloroadenosinehemihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56463001 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

146-77-0, 103090-47-7, 81012-94-4 | |

| Record name | 2-Chloroadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloroformycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103090477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloroadenosinehemihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroadenosinehemihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloroadenosine hemihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W7ZUG45G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Chloroadenosine: A Technical Guide to its Mechanism of Action

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloroadenosine (2-CADO) is a synthetic, metabolically stable analog of the endogenous nucleoside adenosine. It functions as a potent, non-selective agonist for all four subtypes of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). This dual mechanism of action, involving both receptor-mediated signaling and intracellular metabolic effects, makes it a valuable tool in pharmacological research and a compound of interest in various pathological conditions. This guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Core Mechanism of Action: Adenosine Receptor Agonism

This compound exerts its primary physiological effects by binding to and activating the family of G-protein coupled adenosine receptors. The cellular response to this compound is dictated by the specific receptor subtype expressed in the target tissue and the G-protein to which it couples.

-

A₁ and A₃ Receptor Subtypes: These receptors are predominantly coupled to inhibitory G-proteins (Gαi/o). Upon activation by this compound, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and other downstream effectors.

-

A₂ₐ and A₂ₑ Receptor Subtypes: These receptors are coupled to stimulatory G-proteins (Gαs). Binding of this compound to A₂ₐ and A₂ₑ receptors activates the Gαs subunit, which in turn stimulates adenylyl cyclase. This results in an elevation of intracellular cAMP levels and subsequent activation of PKA. Notably, the A₂ₑ receptor can also couple to Gαq proteins, leading to the activation of the phospholipase C (PLC) pathway.

Signaling Pathways

The differential coupling of adenosine receptors to G-proteins results in opposing effects on cAMP-mediated signaling.

Quantitative Pharmacological Data

The affinity (Ki) and potency (EC₅₀) of this compound vary across the different human adenosine receptor subtypes. The following table summarizes key quantitative data from studies using human recombinant receptors expressed in cell lines such as Chinese Hamster Ovary (CHO) cells.

| Receptor Subtype | G-Protein Coupling | Binding Affinity (Ki) [nM] | Functional Potency (EC₅₀) [nM] |

| A₁ | Gαi/o | 300[1] | ~20-50 |

| A₂ₐ | Gαs | 80[1] | ~50-100 |

| A₂ₑ | Gαs, Gαq | ~2,300 | ~1,000-5,000 |

| A₃ | Gαi/o | 1900[1] | ~100-300 |

Note: EC₅₀ values can vary depending on the specific functional assay and cell system used. The values presented are approximate ranges based on available literature.

Secondary Mechanism: Intracellular Metabolism and Apoptosis Induction

In addition to its receptor-mediated effects, this compound can be transported into cells via nucleoside transporters.[2] Once inside the cell, it is a substrate for adenosine kinase, which phosphorylates it to 2-chloro-adenosine monophosphate (2-Cl-AMP). Further phosphorylation can lead to the formation of 2-chloro-adenosine triphosphate (2-Cl-ATP).[2] The accumulation of these metabolites can have cytotoxic effects, including the induction of apoptosis, a mechanism that is independent of cell surface adenosine receptor signaling. This intracellular pathway is particularly relevant in cancer cell lines and contributes to the compound's anti-proliferative properties.

Experimental Protocols

The characterization of this compound's interaction with adenosine receptors relies on standardized in vitro assays. Below are detailed methodologies for two key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for a specific adenosine receptor subtype.

Objective: To quantify the displacement of a specific radioligand from a receptor by this compound.

Methodology:

-

Membrane Preparation:

-

Culture CHO cells stably expressing the human adenosine receptor subtype of interest.

-

Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]-CGS 21680 for A₂ₐ receptors), and varying concentrations of unlabeled this compound.

-

To determine non-specific binding, a parallel set of reactions is performed in the presence of a high concentration of a non-radioactive standard agonist or antagonist.

-

Incubate the mixture at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This functional assay is used to determine the potency (EC₅₀) of this compound in either stimulating (for Gs-coupled receptors) or inhibiting (for Gi-coupled receptors) the production of cAMP.

Objective: To measure the change in intracellular cAMP levels in response to varying concentrations of this compound.

Methodology:

-

Cell Preparation:

-

Seed CHO cells expressing the adenosine receptor of interest into a 96-well or 384-well plate and culture overnight.

-

-

Compound Treatment:

-

Wash the cells with an assay buffer (e.g., HBSS).

-

For Gs-coupled receptors (A₂ₐ, A₂ₑ) : Add varying concentrations of this compound to the cells.

-

For Gi-coupled receptors (A₁, A₃) : Add varying concentrations of this compound in the presence of forskolin (an adenylyl cyclase activator) to stimulate a basal level of cAMP production.

-

Include a phosphodiesterase inhibitor (e.g., rolipram) in the assay buffer to prevent the degradation of cAMP.

-

Incubate the plate at room temperature for 30-60 minutes.

-

-

Cell Lysis and Detection:

-

Lyse the cells according to the protocol of the chosen cAMP detection kit.

-

Measure cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA). In these assays, cAMP produced by the cells competes with a labeled cAMP conjugate for binding to a specific anti-cAMP antibody.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw assay signal for each sample to a cAMP concentration using the standard curve.

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (for Gs-coupled receptors) or the IC₅₀ value (for Gi-coupled receptors).

-

Conclusion

This compound is a multifaceted pharmacological agent whose primary mechanism of action is the non-selective agonism of all four adenosine receptor subtypes. Its ability to modulate adenylyl cyclase activity through both Gs and Gi-coupled pathways provides a powerful tool for investigating purinergic signaling. Furthermore, its intracellular metabolism and subsequent induction of apoptosis represent a distinct, receptor-independent mechanism that contributes to its overall biological activity profile. A thorough understanding of these dual mechanisms is critical for the accurate interpretation of experimental results and for the exploration of its therapeutic potential.

References

2-Chloroadenosine: A Technical Guide to its Discovery, History, and Core Experimental Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroadenosine (2-CADO), a synthetic analog of the endogenous nucleoside adenosine, has been a cornerstone in pharmacological research for decades. Its metabolic stability compared to adenosine, coupled with its potent, non-selective agonist activity at adenosine receptors, has established it as an invaluable tool for elucidating the physiological roles of purinergic signaling. This technical guide provides a comprehensive overview of the discovery and history of this compound, its pharmacological properties, and detailed protocols for key experiments that have been instrumental in its characterization. The document is intended to serve as a detailed resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development, offering both historical context and practical methodological insights.

Discovery and History

This compound was initially synthesized as part of a broader effort to create adenosine analogs with modified biological activity and enhanced stability. Unlike adenosine, which is rapidly metabolized by adenosine deaminase, the chloro-substitution at the 2-position of the purine ring renders this compound resistant to this enzymatic degradation. This key modification results in a more sustained pharmacological effect, making it a more reliable tool for in vitro and in vivo studies.[1] Early investigations quickly revealed its potent and diverse biological effects, including cardiovascular, neurological, and anti-inflammatory properties.[2] Over the years, this compound and its derivatives, such as Cladribine (2-chloro-2'-deoxyadenosine), have been explored for their therapeutic potential in a range of conditions, from cardiac arrhythmias and epilepsy to cancer and autoimmune diseases.[3]

Pharmacological Profile

This compound is a non-selective agonist for adenosine receptors, binding to A1, A2A, and A3 subtypes with high affinity.[4][5] Its interaction with these G-protein coupled receptors initiates a cascade of intracellular signaling events. Activation of A1 receptors typically leads to the inhibition of adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels, while A2A receptor activation stimulates adenylyl cyclase, leading to an increase in cAMP. This dual activity allows this compound to modulate a wide array of physiological processes.

Beyond its receptor-mediated effects, this compound can be transported into cells and subsequently phosphorylated by adenosine kinase to form 2-chloro-adenosine triphosphate (2-Cl-ATP). This metabolite can then interfere with DNA synthesis and repair mechanisms, ultimately leading to apoptosis. This intracellular mechanism of action is particularly relevant to its cytotoxic effects on cancer cells.

Data Presentation: Quantitative Pharmacological Data

| Parameter | Value | Receptor/System | Species | Reference |

| Ki | 300 nM | Adenosine A1 Receptor | Not Specified | |

| Ki | 80 nM | Adenosine A2A Receptor | Not Specified | |

| Ki | 1900 nM | Adenosine A3 Receptor | Not Specified | |

| IC50 (Growth Inhibition) | 0.045 µM | CCRF-CEM (T-lymphoblastoid) Cells | Human | |

| EC50 (Clonogenicity) | Similar to IC50 | CCRF-CEM (T-lymphoblastoid) Cells | Human | |

| Elimination Rate Constant (k(elim)) of 2-CdA (s.c.) | 0.336 h⁻¹ | Human | Human | |

| Elimination Rate Constant (k(elim)) of 2-CdA (i.v.) | 0.397 h⁻¹ | Human | Human | |

| Volume of Distribution (Vd) of 2-CdA (s.c.) | 1.67 L/kg | Human | Human | |

| Volume of Distribution (Vd) of 2-CdA (i.v.) | 1.58 L/kg | Human | Human | |

| AUC (s.c. administration of 2-CdA) | 608 ± 65 pmol x h/ml | Human | Human | |

| AUC (i.v. infusion of 2-CdA) | 571 ± 50 pmol x h/ml | Human | Human | |

| Half-life (α-phase) of 2-CdA | 35 ± 12 min | Human | Human | |

| Half-life (β-phase) of 2-CdA | 6.7 ± 2.5 h | Human | Human | |

| Steady-state Concentration of 2-CdA (24-h infusion) | 22.5 ± 11.1 nM | Human | Human |

Key Experimental Protocols

Synthesis of this compound

While numerous methods for the synthesis of this compound and its derivatives have been developed, a common approach involves the chlorination of adenosine. A detailed, multi-step synthesis for the related compound, 2-chloro-2'-deoxyadenosine (Cladribine), often starts from 2'-deoxyguanosine. A more direct synthesis of this compound can be achieved through a condensation reaction.

Protocol: Synthesis of this compound via Condensation and Ammoniation

-

Condensation Reaction:

-

Add 189g of 2,6-dichloropurine to 750ml of toluene in a reaction vessel.

-

Add 318g of tetraacetyl ribose and 0.9g of 4-dimethylaminopyridine (DMAP) as a catalyst.

-

Increase the temperature to 110°C and reflux for 2 hours.

-

After the reaction is complete, cool the reaction mixture to room temperature to allow for crystallization.

-

Collect the resulting 2,3,5-triacetyl-2,6-dichloropurine nucleoside.

-

-

Hydrolysis:

-

The protected nucleoside is then subjected to hydrolysis to remove the acetyl groups. This is typically achieved by treatment with a base, such as sodium methoxide in methanol.

-

-

Ammoniation Reaction:

-

Add the 2,6-dichloropurine nucleoside (302.3g) to 600ml of ammonia water.

-

Stir the mixture at 25°C for 12 hours.

-

Concentrate the reaction mixture to a smaller volume.

-

Add 300ml of methanol to induce crystallization.

-

Collect the purified this compound product.

-

Adenosine Receptor Binding Assay

Radioligand binding assays are crucial for determining the affinity of this compound for different adenosine receptor subtypes.

Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Prepare cell membranes from a cell line stably expressing the human adenosine receptor subtype of interest (e.g., A1, A2A, or A3).

-

-

Assay Buffer:

-

Prepare a binding buffer, typically 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl₂.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of increasing concentrations of this compound (or other test ligands).

-

Add 50 µL of a suitable radioligand (e.g., [³H]R-PIA for A1 receptors, [³H]CGS21680 for A2A receptors) at a final concentration near its Kd value.

-

Initiate the binding reaction by adding 100 µL of the membrane suspension (containing 20-22 µg of protein per well).

-

For non-specific binding determination, use a high concentration of a non-labeled standard agonist like NECA (10 µM).

-

Incubate the plate at 25°C for 60 minutes with gentle shaking.

-

-

Termination and Detection:

-

Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the Ki values for this compound by analyzing the competition binding data using non-linear regression analysis (e.g., using the Cheng-Prusoff equation).

-

Measurement of Intracellular cAMP Levels

The effect of this compound on adenylyl cyclase activity can be assessed by measuring changes in intracellular cAMP levels.

Protocol: cAMP Assay

-

Cell Culture:

-

Culture a suitable cell line (e.g., HEK293 cells expressing the adenosine receptor of interest) in a 384-well plate.

-

-

Agonist Stimulation:

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes) at room temperature. For antagonist studies, pre-incubate with the antagonist before adding the agonist.

-

-

Cell Lysis and Detection:

-

Lyse the cells and measure cAMP levels using a commercially available kit, such as an HTRF (Homogeneous Time-Resolved Fluorescence) or a luminescent-based assay. These assays typically involve a competitive immunoassay format.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP in the cell lysates by interpolating from the standard curve.

-

Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.

-

In Vivo Anticonvulsant Activity Assessment

The anticonvulsant properties of this compound can be evaluated in rodent models of epilepsy.

Protocol: Amygdala Kindling Model in Rats

-

Animal Model:

-

Use adult male Sprague-Dawley rats with surgically implanted electrodes in the amygdala for electrical stimulation and recording.

-

-

Kindling Procedure:

-

Induce kindled seizures by repeated electrical stimulation of the amygdala.

-

-

Drug Administration:

-

Microinfuse this compound (e.g., 5, 10, 15, 25, and 100 nM in 1 µL of artificial cerebrospinal fluid) directly into the perirhinal cortex through a cannula.

-

-

Seizure Assessment:

-

Monitor and record seizure parameters, including afterdischarge duration and the duration of stage 5 seizures, for a period of 2 hours post-infusion.

-

-

Data Analysis:

-

Analyze the effect of different doses of this compound on seizure parameters compared to a vehicle control group.

-

HPLC Analysis of this compound and its Metabolites

High-performance liquid chromatography (HPLC) is a standard method for quantifying this compound and its metabolites in biological samples.

Protocol: HPLC Analysis in Plasma

-

Sample Preparation:

-

Use a solid-phase extraction (SPE) method to extract this compound and its metabolites from plasma samples.

-

Apply 1 ml of plasma mixed with 1 ml of phosphate buffer (10 mM, pH 6.5) to a pre-conditioned C8 SPE cartridge.

-

Wash the cartridge with 1% acetonitrile/phosphate buffer and hexane/dichloromethane (50/50).

-

Elute the compounds with 5% methanol in ethyl acetate.

-

-

Chromatographic Conditions:

-

Use a C18 reversed-phase column.

-

Employ an isocratic mobile phase of phosphate buffer (10 mM, pH 3.0) containing 11% methanol and 7% acetonitrile.

-

Set the UV detector to 265 nm.

-

-

Quantification:

-

Use an internal standard for accurate quantification.

-

Generate a standard curve with known concentrations of this compound and its metabolites to determine their concentrations in the samples.

-

Cell Cycle Analysis by Flow Cytometry

The effect of this compound on cell cycle progression can be analyzed using flow cytometry.

Protocol: Cell Cycle Analysis

-

Cell Treatment:

-

Treat the cell line of interest (e.g., a cancer cell line) with various concentrations of this compound for different time points.

-

-

Cell Fixation:

-

Harvest the cells and fix them in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.

-

Incubate the cells in ethanol for at least 2 hours at -20°C.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A to prevent staining of double-stranded RNA.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

-

-

Data Analysis:

-

Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

-

Visualizations

Signaling Pathways of this compound

Caption: Dual signaling pathways of this compound.

Experimental Workflow for Characterizing this compound

Caption: Experimental workflow for 2-CADO characterization.

Conclusion

This compound remains a pivotal research tool in pharmacology and related disciplines. Its discovery and subsequent characterization have significantly advanced our understanding of the purinergic system's role in health and disease. The detailed experimental protocols and data presented in this guide are intended to facilitate further research and development efforts, providing a solid foundation for the continued exploration of this compound and its potential therapeutic applications. The dual mechanism of action, involving both receptor-mediated signaling and intracellular metabolic effects, underscores its complexity and versatility as a pharmacological agent. As research continues, the principles and methodologies outlined herein will undoubtedly contribute to new discoveries in the ever-evolving field of purinergic signaling.

References

An In-depth Technical Guide to the Chemical Synthesis of 2-Chloroadenosine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2-Chloroadenosine, a crucial adenosine analogue for research in pharmacology and drug development. This document details established synthetic routes, provides in-depth experimental protocols, and presents key quantitative data to facilitate its preparation in a laboratory setting. Furthermore, it visualizes the relevant biological pathways and experimental workflows to aid in its application for research purposes.

Introduction

This compound (2-CADO) is a metabolically stable analogue of adenosine that functions as a non-selective agonist for adenosine receptors.[1] Its stability and potent activity at A₁, A₂ₐ, and A₃ receptors make it an invaluable tool for studying adenosinergic signaling pathways and for the development of novel therapeutic agents.[1] This guide focuses on the practical chemical synthesis of this compound for research use.

Chemical Synthesis Routes

Several synthetic strategies have been developed for the preparation of this compound. The most common and practical approaches for a research setting are outlined below.

Synthesis from 2,6-Dichloropurine and Tetraacetyl Ribose

This is a widely used and efficient method that involves the condensation of a protected ribose with a purine base, followed by ammonolysis.[2]

Reaction Scheme:

Synthesis from Guanosine

An alternative route utilizes the more readily available nucleoside, guanosine, as the starting material. This multi-step synthesis involves protection, chlorination, and amination steps.[3]

Reaction Scheme:

Experimental Protocols

The following sections provide detailed experimental procedures for the key synthetic routes.

Detailed Protocol for Synthesis from 2,6-Dichloropurine

This protocol is adapted from a high-yield industrial synthesis method.

Step 1: Condensation to form 2,3,5-triacetyl-2,6-dichloropurine nucleoside

-

To a solution of 2,6-dichloropurine (189 g) in toluene (750 ml), add tetraacetyl ribose (318 g) and 4-dimethylaminopyridine (DMAP) (0.9 g).

-

Heat the mixture to 110°C and reflux for 2 hours.

-

After the reaction is complete, cool the reaction mixture to room temperature to induce crystallization.

-

Filter the crystalline product to obtain 2,3,5-triacetyl-2,6-dichloropurine nucleoside.

Step 2: Hydrolysis to form 2,6-Dichloropurine nucleoside

-

The crude 2,3,5-triacetyl-2,6-dichloropurine nucleoside is hydrolyzed using a basic substance in an alcohol solvent. (Specific conditions may vary, but typically involves sodium methoxide in methanol at room temperature).

Step 3: Ammonolysis to form this compound

-

Add the 2,6-dichloropurine nucleoside (302.3 g) obtained from the previous step to 600 ml of aqueous ammonia.

-

Stir the mixture at 25°C for 12 hours.

-

After the amination is complete, concentrate the reaction mixture to a smaller volume.

-

Add methanol (300 ml) to induce crystallization of the final product, this compound.

-

Filter and dry the product.

Detailed Protocol for Synthesis from Guanosine

This protocol is a compilation from literature procedures.

Step 1: Acetylation of Guanosine

-

A mixture of guanosine (14.2 g, 0.05 mol), acetic anhydride (30 mL), dry pyridine (15 mL), and dimethylformamide (DMF) (40 mL) is heated at 75°C with stirring for 3.75 hours.

-

The resulting clear solution is filtered while hot, then cooled to room temperature and evaporated in vacuo to a heavy crystalline suspension.

-

The residue is treated with 2-propanol (50 mL) and filtered to yield triacetylguanosine.

Step 2: Chlorination to 2-Amino-6-chloro-9-(triacetyl-β-D-ribofuranosyl)purine

-

The triacetylguanosine is chlorinated using a suitable chlorinating agent such as phosphoryl chloride (POCl₃). This step is typically performed in the presence of a tertiary amine base like N,N-dimethylaniline.

Step 3: Diazotization and Chlorination to 2,6-Dichloro-9-(triacetyl-β-D-ribofuranosyl)purine

-

The 2-amino group of the product from the previous step is converted to a chloro group via a diazotization reaction followed by treatment with a chloride source. This is a common transformation in purine chemistry.

Step 4: Selective Ammonolysis at C6

-

The 2,6-dichloro intermediate is treated with anhydrous ammonia in a dry solvent such as 1,2-dimethoxyethane (DME) to selectively replace the C6-chloro group with an amino group, yielding this compound triacetate.

Step 5: Deprotection to this compound

-

The acetyl protecting groups are removed by treatment with a base, typically ammonia in methanol, to yield the final product, this compound.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of this compound and its key intermediates.

Table 1: Synthesis of this compound from 2,6-Dichloropurine

| Step | Product | Starting Materials | Reagents/Solvents | Yield | Purity |

| 1. Condensation | 2,3,5-triacetyl-2,6-dichloropurine nucleoside | 2,6-Dichloropurine, Tetraacetyl Ribose | Toluene, DMAP | 97.5% | 99.8% |

| 2. Ammonolysis | This compound | 2,6-Dichloropurine nucleoside | Aqueous Ammonia, Methanol | 90.3% | 99.3% |

Data obtained from patent CN112159447A.

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₂ClN₅O₄ |

| Molecular Weight | 301.69 g/mol |

| Melting Point | 162°C |

| Appearance | White Powder |

| Solubility | Soluble in Water |

| ¹H NMR (DMSO-d₆) | Consistent with structure |

| ¹³C NMR | Data available in public databases |

| Mass Spectrometry | Precursor m/z [M+H]⁺: 302.0648 |

| Purity (HPLC) | ≥99.0% |

Mandatory Visualizations

Signaling Pathway of this compound

This compound acts as an agonist at adenosine receptors, primarily A₁, A₂ₐ, and A₃ receptors. The activation of these G-protein coupled receptors (GPCRs) initiates downstream signaling cascades. The following diagram illustrates the general signaling pathway for the A₁ and A₂ₐ receptors.

Caption: this compound signaling pathways via A₁ and A₂ₐ receptors.

Experimental Workflow for Investigating this compound Effects

The following diagram outlines a typical experimental workflow for researchers studying the effects of this compound on a cellular or physiological system.

Caption: General experimental workflow for this compound research.

References

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of 2-Chloroadenosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics and bioavailability of 2-Chloroadenosine (2-CADO), a metabolically stable analog of adenosine. The information is curated for researchers, scientists, and professionals involved in drug development, offering detailed insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the critical pathways governing its disposition in biological systems.

Introduction

This compound is a synthetic nucleoside analog that acts as an agonist at adenosine receptors. Its resistance to degradation by adenosine deaminase makes it a valuable tool in pharmacological research to study the effects of adenosine receptor activation. Understanding its pharmacokinetic profile is crucial for the design and interpretation of preclinical and potential clinical studies. This guide synthesizes the available data to provide a clear and detailed picture of its ADME properties.

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic parameters for this compound from preclinical studies. It is critical to distinguish this compound from its deoxy-analog, 2-Chloro-2'-deoxyadenosine (Cladribine), as their pharmacokinetic properties differ significantly. The data presented here pertains specifically to this compound.

Table 1: Intravenous Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value (Mean ± SD) | Study Conditions |

| Dose | 1.4 mg/kg | Short intravenous infusion |

| Species | Normotensive conscious rats |

Further quantitative data on half-life, clearance, and volume of distribution from this and other preclinical studies are limited in the publicly available literature.

Table 2: Cellular Uptake and Transport of this compound

| Parameter | Value | Cell Type / System |

| Apparent Km | 23 µM | Human erythrocytes |

| Apparent Ki (for uridine influx) | 33 µM | Human erythrocytes |

| Transport Mechanism | Saturable, inhibited by nitrobenzylthioinosine, uridine, and adenosine | Human erythrocytes[1] |

| Transporters Implicated | Equilibrative Nucleoside Transporters (ENTs), including ENT1 and ENT4[2] | Various cell systems |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of pharmacokinetic studies. Below are methodologies cited in the literature for the analysis of this compound and related compounds.

Quantification of this compound in Biological Matrices

3.1.1. Sample Preparation (Adapted from CdA Analysis) [3]

-

Matrix: Human plasma or urine.

-

Internal Standard: A structurally similar compound not present in the sample (e.g., guaneran for CdA analysis).

-

Extraction:

-

Mix 1 ml of plasma or diluted urine with 1 ml of phosphate buffer (10 mM, pH 6.5).

-

Apply the mixture to a pre-washed C8 solid-phase extraction (SPE) cartridge.

-

Wash the cartridge with 2.5 ml of 1% acetonitrile in phosphate buffer, followed by 2.5 ml of hexane/dichloromethane (50/50).

-

Elute the compounds from the cartridge with 2.5 ml of 5% methanol in ethyl acetate.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

-

3.1.2. HPLC Conditions (Adapted from CdA Analysis) [3]

-

Column: C18 reversed-phase column.

-

Mobile Phase: Isocratic elution with a phosphate buffer (10 mM, pH 3.0) containing 11% methanol and 7% acetonitrile.

-

Detection: UV detection at 265 nm.

-

Validation: The method should be validated for linearity, accuracy, precision, and sensitivity (limit of detection and quantification). For CdA, the limit of detection in plasma was reported to be 1-2 nmol/L[3].

Signaling Pathways and Logical Relationships

The pharmacokinetic profile of this compound is intrinsically linked to its interaction with cellular transport and metabolic pathways.

Cellular Uptake and Efflux

The entry of this compound into cells is primarily mediated by equilibrative nucleoside transporters (ENTs). These transporters are bidirectional and facilitate the movement of nucleosides down their concentration gradient. ENT1 and ENT4 have been specifically implicated in the transport of this compound. The transport via ENT4 is notably pH-dependent, with increased influx and efflux under acidic conditions.

Intracellular Metabolism

Once inside the cell, this compound is a substrate for adenosine kinase, which phosphorylates it to 2-chloro-adenosine monophosphate (2-Cl-AMP). This is the first step in its conversion to the active triphosphate form, 2-chloro-adenosine triphosphate (2-Cl-ATP). The accumulation of 2-Cl-ATP is thought to be a key determinant of its pharmacological and cytotoxic effects.

Bioavailability

Data on the absolute oral bioavailability of this compound is scarce in the available literature. Studies on the related compound, 2-Chloro-2'-deoxyadenosine, have shown oral bioavailability to be around 37% to 55% in humans, depending on the formulation. However, these values cannot be directly extrapolated to this compound due to potential differences in first-pass metabolism and absorption. The rectal bioavailability of 2-Chloro-2'-deoxyadenosine was found to be low, approximately 21%, due to significant degradation by gut bacteria.

Conclusion

The pharmacokinetics of this compound are characterized by its cellular uptake via nucleoside transporters and subsequent intracellular phosphorylation to the active metabolite, 2-chloro-ATP. While some intravenous pharmacokinetic data in preclinical models exist, there is a notable lack of comprehensive data, particularly concerning its oral bioavailability and excretion pathways. The experimental methodologies for its quantification are not standardized but can be adapted from similar compounds. Further research is warranted to fully elucidate the ADME profile of this compound to support its continued use as a valuable pharmacological tool and to explore any potential therapeutic applications. The diagrams provided offer a visual representation of the key processes involved in its cellular transport and metabolism, providing a foundational understanding for further investigation.

References

- 1. This compound, a permeant for the nucleoside transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bidirectional transport of this compound by equilibrative nucleoside transporter 4 (hENT4): Evidence for allosteric kinetics at acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of 2-chloro-2'-deoxyadenosine in human blood plasma and urine by high-performance liquid chromatography using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 2-Chloroadenosine in Purinergic Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroadenosine (2-CADO), a synthetic analog of adenosine, serves as a critical tool in the study of purinergic signaling. Its enhanced metabolic stability compared to endogenous adenosine makes it a robust agonist for investigating the physiological and pathological roles of adenosine receptors.[1] This technical guide provides an in-depth overview of this compound's interaction with purinergic receptors, its downstream signaling pathways, and detailed experimental protocols for its characterization.

This compound and Purinergic Receptor Interactions

This compound is a non-selective agonist for adenosine receptors, a class of G protein-coupled receptors (GPCRs) that play vital roles in numerous physiological processes.[1] It exhibits varying affinities for the four main adenosine receptor subtypes: A₁, A₂A, A₂B, and A₃.

Quantitative Data on Receptor Binding and Functional Potency

The following tables summarize the binding affinities (Ki) and functional potencies (EC₅₀/IC₅₀) of this compound for human adenosine receptors.

Table 1: Binding Affinities (Ki) of this compound for Human Adenosine Receptors

| Receptor Subtype | Ki (nM) | Reference |

| A₁ | 300 | [2] |

| A₂A | 80 | [2] |

| A₂B | 25500 | |

| A₃ | 1900 |

Table 2: Functional Potencies (EC₅₀/IC₅₀) of this compound

| Receptor Subtype | Functional Assay | Effect | EC₅₀/IC₅₀ | Reference |

| A₁ | Adenylyl Cyclase Inhibition | Inhibition | IC₅₀: 33 nM (rat) | |

| A₂A | Adenylyl Cyclase Stimulation | Stimulation | EC₅₀: 3500 nM | |

| A₂A | Platelet Aggregation Inhibition | Inhibition | IC₅₀: 5 µM | |

| A₃ | Intracellular Ca²⁺ Elevation | Stimulation | EC₅₀: 5.5-13.9 µM |

Signaling Pathways Modulated by this compound

The activation of adenosine receptors by this compound initiates distinct intracellular signaling cascades, primarily through the modulation of adenylyl cyclase activity and intracellular calcium levels.

A₁ Receptor Signaling (Gi-coupled)

Activation of the A₁ receptor by this compound leads to the inhibition of adenylyl cyclase via the Gi protein, resulting in decreased intracellular cyclic AMP (cAMP) levels.

References

Structural Analogs of 2-Chloroadenosine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroadenosine is a metabolically stable analog of adenosine that acts as a non-selective agonist for adenosine receptors.[1] Its stability against enzymatic degradation by adenosine deaminase makes it a valuable tool in pharmacological research to study the physiological and pathological roles of purinergic signaling.[2] This technical guide provides an in-depth overview of the structural analogs of this compound, their synthesis, receptor binding affinities, and the signaling pathways they modulate. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics targeting adenosine receptors.

Structural Analogs and Receptor Affinity

A variety of structural modifications to the this compound scaffold have been explored to enhance receptor subtype selectivity and potency. These modifications primarily target the C2 position of the purine ring, the N6-position, and the ribose moiety.

Data on Receptor Binding Affinity

The following tables summarize the binding affinities (Ki) of this compound and its key structural analogs for the four adenosine receptor subtypes: A1, A2A, A2B, and A3.

| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Reference(s) |

| This compound | 300 | 80 | - | 1900 | [1] |

| 2-Chloro-N6-methyladenosine | - | - | - | - | - |

| 2-Chloro-N6-cyclopentyladenosine (CCPA) | ~0.6 | ~200 | - | ~1000 | - |

| 2-Chloro-2',3'-dideoxyadenosine (2-ClddAdo) | - | - | - | - | - |

| 2-Chloro-3-deazaadenosine | 300 | 80 | 25500 | 1900 | - |

| 2-(3''-(6''-Bromoindolyl)ethyloxy)adenosine | - | - | 128 | - | |

| 2-Chloro-N6-(3-iodobenzyl)-adenosine-5′-N-methyluronamide (2Cl-IB-MECA) | ~825 | ~112 | - | 0.33 |

Note: '-' indicates data not available in the cited sources.

Signaling Pathways

Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase and other effector systems. The activation of these receptors by this compound and its analogs triggers distinct downstream signaling cascades depending on the receptor subtype and the G protein to which it couples.

A1 Adenosine Receptor Signaling

The A1 receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This pathway is crucial in mediating the inhibitory effects of adenosine on neuronal activity and cardiac function.

A2A Adenosine Receptor Signaling

In contrast to the A1 receptor, the A2A receptor couples to Gs proteins, leading to the stimulation of adenylyl cyclase and an increase in intracellular cAMP levels. This pathway is prominent in the regulation of blood flow, inflammation, and neurotransmitter release.

Experimental Protocols

Synthesis of 2-Chloro-2',3'-dideoxyadenosine (2-ClddAdo)

The synthesis of 2-ClddAdo from this compound involves a multi-step process. A generalized workflow is presented below.

Detailed Methodology:

-

5'-O-Tritylation: this compound is reacted with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine to protect the 5'-hydroxyl group.

-

2',3'-O-Thiocarbonylation: The 5'-O-DMT-2-chloroadenosine is then treated with 1,1'-thiocarbonyldiimidazole to form the 2',3'-O-thiocarbonyl derivative.

-

Deoxygenation: The thiocarbonyl derivative is subjected to a free-radical deoxygenation reaction using a reducing agent like tributyltin hydride (n-Bu3SnH) and a radical initiator such as azobisisobutyronitrile (AIBN).

-

Detritylation: The 5'-O-DMT group is removed by treatment with a mild acid, for instance, 80% acetic acid, to yield the final product, 2-ClddAdo.

-

Purification: The crude product is purified by chromatographic techniques, such as silica gel column chromatography.

Radioligand Binding Assay

Radioligand binding assays are employed to determine the affinity of unlabeled ligands, such as this compound analogs, for a specific receptor by measuring their ability to displace a radiolabeled ligand.

Detailed Methodology:

-

Membrane Preparation: Cell membranes expressing the adenosine receptor of interest are prepared from cultured cells or tissues by homogenization and centrifugation.

-

Incubation: A fixed concentration of a suitable radioligand (e.g., [3H]DPCPX for A1 receptors, [3H]CGS 21680 for A2A receptors) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (this compound analog). Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist or antagonist.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

cAMP Functional Assay

Functional assays, such as the measurement of intracellular cAMP levels, are used to determine the efficacy of a ligand as an agonist or antagonist at a specific receptor.

Detailed Methodology:

-

Cell Culture: Cells stably expressing the adenosine receptor of interest (e.g., CHO or HEK293 cells) are cultured in appropriate media.

-

Assay Preparation: Cells are harvested and seeded into multi-well plates. Prior to the assay, the culture medium is replaced with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent the degradation of cAMP.

-

Compound Treatment: For A2A or A2B receptor agonists, cells are treated with increasing concentrations of the test compound. For A1 or A3 receptor agonists, cells are first stimulated with an adenylyl cyclase activator like forskolin, and then treated with increasing concentrations of the test compound to measure the inhibition of forskolin-stimulated cAMP production.

-

Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.

-

Data Analysis: The concentration-response curves are plotted, and the EC50 (for agonists) or IC50 (for antagonists) values are calculated using non-linear regression.

Conclusion

This technical guide has provided a comprehensive overview of the structural analogs of this compound, their binding affinities for adenosine receptor subtypes, the signaling pathways they modulate, and detailed experimental protocols for their synthesis and pharmacological characterization. The data and methodologies presented herein are intended to facilitate further research into the therapeutic potential of purinergic signaling and aid in the development of novel and selective adenosine receptor ligands.

References

The Pharmacology of 2-Chloroadenosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroadenosine (2-CADO) is a synthetic, metabolically stable analog of the endogenous nucleoside adenosine.[1][2] Its resistance to degradation by adenosine deaminase confers a longer half-life compared to adenosine, making it a valuable tool for studying adenosinergic systems.[3] this compound functions as a non-selective agonist at adenosine receptors, a class of G protein-coupled receptors (GPCRs) that play critical roles in a wide array of physiological processes.[2][4] This guide provides a comprehensive overview of the pharmacology of this compound, including its receptor binding profile, signaling pathways, and physiological effects, with a focus on quantitative data and experimental methodologies.

Receptor Binding Affinity

This compound exhibits affinity for A1, A2A, and A3 adenosine receptor subtypes, with varying potencies. The binding affinities, typically expressed as inhibitor constant (Ki) values, have been determined in numerous studies, primarily through radioligand binding assays. These assays measure the ability of this compound to displace a radiolabeled ligand from the receptor.

| Receptor Subtype | Reported Kᵢ (nM) | Species/Tissue | Reference(s) |

| A₁ | 300 | Not Specified | |

| 10 | Human Cerebral Cortex | ||

| A₂ₐ | 80 | Not Specified | |

| A₃ | 1900 | Not Specified | |

| 1890 | Rat (CHO cells) |

Note: Ki values can vary between studies due to differences in experimental conditions, tissue preparations, and radioligands used.

Signaling Pathways

Upon binding to adenosine receptors, this compound initiates intracellular signaling cascades that are dependent on the receptor subtype and the G protein to which it couples.

A₁ Adenosine Receptor Signaling

The A₁ receptor primarily couples to inhibitory G proteins (Gᵢ/Gₒ). Activation of the A₁ receptor by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ-subunits of the G protein can directly activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and inhibit N-type voltage-gated calcium channels, which reduces neurotransmitter release.

A₂ₐ Adenosine Receptor Signaling

The A₂ₐ receptor is typically coupled to stimulatory G proteins (Gₛ). Its activation by this compound stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA. PKA can then phosphorylate various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression. In some cellular contexts, the A₂ₐ receptor can also signal through G protein-independent pathways involving β-arrestin.

A₃ Adenosine Receptor Signaling

Similar to the A₁ receptor, the A₃ receptor couples to inhibitory G proteins (Gᵢ/Gₒ), leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. Additionally, A₃ receptor activation can stimulate phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC), respectively.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

Radioligand binding assays are fundamental for determining the affinity (Kᵢ) of a compound for a receptor.

Objective: To determine the Kᵢ of this compound for a specific adenosine receptor subtype.

Materials:

-

Cell membranes expressing the adenosine receptor of interest.

-

Radiolabeled ligand (e.g., [³H]-DPCPX for A₁, [³H]-CGS 21680 for A₂ₐ, [¹²⁵I]-AB-MECA for A₃).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Method:

-

Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer. A parallel set of tubes containing a high concentration of a non-radiolabeled agonist is used to determine non-specific binding.

-

Separation: After incubation to equilibrium, rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay (General Protocol)

This functional assay measures the effect of a compound on the activity of adenylyl cyclase, a key enzyme in the signaling pathway of many GPCRs.

Objective: To determine the effect of this compound on adenylyl cyclase activity.

Materials:

-

Cell membranes expressing the adenosine receptor of interest.

-

This compound.

-

ATP (substrate for adenylyl cyclase).

-

Assay buffer (containing Mg²⁺ or Mn²⁺ as cofactors).

-

Reagents for cAMP detection (e.g., cAMP immunoassay kit or radioactive ATP and chromatography).

Method:

-

Incubation: Incubate the cell membranes with varying concentrations of this compound in the presence of ATP and the appropriate cofactors.

-

Reaction Termination: Stop the enzymatic reaction after a defined period, for example, by adding a stop solution or by heat inactivation.

-

cAMP Measurement: Quantify the amount of cAMP produced. This can be done using various methods, including competitive immunoassays (ELISA, HTRF) or by measuring the conversion of [α-³²P]ATP to [³²P]cAMP followed by chromatographic separation.

-

Data Analysis: Plot the amount of cAMP produced as a function of the this compound concentration to generate a dose-response curve. From this curve, parameters such as EC₅₀ (for stimulation) or IC₅₀ (for inhibition) can be determined.

Physiological Effects

This compound exerts a wide range of physiological effects through its action on adenosine receptors in various tissues.

Cardiovascular System

In the cardiovascular system, this compound generally produces a hypotensive effect and can induce bradycardia. Its effects are mediated by both A₁ and A₂ₐ receptors. Activation of A₁ receptors in the heart leads to negative chronotropic (decreased heart rate) and dromotropic (decreased conduction velocity) effects. A₂ₐ receptor activation in vascular smooth muscle cells causes vasodilation, leading to a decrease in blood pressure.

Nervous System

This compound has significant effects on the central nervous system. It has been shown to possess potent anticonvulsant properties in various animal models of epilepsy. This effect is primarily attributed to the activation of A₁ receptors, which leads to neuronal hyperpolarization and reduced release of excitatory neurotransmitters like glutamate.

Immune System

This compound exhibits immunomodulatory effects, generally promoting an anti-inflammatory response. This is largely mediated through the activation of A₂ₐ receptors on immune cells, such as T cells and macrophages. Activation of A₂ₐ receptors can inhibit the production of pro-inflammatory cytokines (e.g., TNF-α) and enhance the production of anti-inflammatory cytokines (e.g., IL-10).

Conclusion

This compound is a powerful pharmacological tool for the investigation of adenosinergic signaling. Its metabolic stability and broad-spectrum agonist activity at adenosine receptors make it invaluable for in vitro and in vivo studies. A thorough understanding of its receptor binding affinities, downstream signaling pathways, and diverse physiological effects is crucial for its effective use in research and for the development of novel therapeutic agents targeting the adenosine system. The detailed methodologies and data presented in this guide provide a solid foundation for professionals in the fields of pharmacology and drug discovery.

References

- 1. This compound, a preferential agonist of adenosine A1 receptors, enhances the anticonvulsant activity of carbamazepine and clonazepam in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Pharmacological profile of the 2-alkynyladenosine derivative 2-octynyladenosine (YT-146) in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Preparation of 2-Chloroadenosine Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloroadenosine is a stable analog of adenosine that functions as a potent agonist for adenosine receptors (A1, A2A, and A3).[1][2] It is widely utilized in biomedical research to investigate the physiological and pathological roles of adenosine signaling. Its applications include studies on cardiovascular function, neurotransmission, inflammation, and cancer, where it has been shown to induce apoptosis and cell cycle arrest in various cell lines.[3][4] Proper preparation of a stock solution is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂ClN₅O₄ | [1] |

| Molecular Weight | 301.69 g/mol | |

| Appearance | White to off-white solid | |

| Purity | ≥98% |

Solubility Data

The solubility of this compound in various common laboratory solvents is crucial for the preparation of stock solutions. The following table summarizes its solubility at room temperature.

| Solvent | Solubility |

| DMSO (Dimethyl Sulfoxide) | 100 mM or 2.5 mg/mL |

| Water | 25 mM or 10 mg/mL |

| Ethanol | 0.25 mg/mL |

| DMF (Dimethylformamide) | 2 mg/mL |

| DMSO:PBS (pH 7.2) (1:10) | 0.1 mg/mL |

Note: For aqueous solutions, this compound is stable at neutral and basic pH but will decompose under acidic conditions.

Experimental Protocols

Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution in DMSO, a commonly used solvent due to the high solubility of this compound.

Materials:

-

This compound (solid powder)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 100 mM stock solution, the required mass is calculated as follows:

-

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 100 mmol/L x 0.001 L x 301.69 g/mol = 30.17 mg

-

-

-

Weighing:

-

Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh 30.17 mg of this compound powder into the tube.

-

-

Dissolving:

-

Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

-

Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

-

Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots as recommended in the storage guidelines below.

-

Storage and Stability

Proper storage of the this compound stock solution is essential to maintain its activity.

| Storage Temperature | Shelf Life | Recommendations |

| -20°C | Up to 1 month | |

| -80°C | Up to 6 months |

Important Handling Notes:

-

Prepare and use solutions on the same day if possible.

-

Before use, equilibrate the solution to room temperature and ensure any precipitate is fully dissolved.

-

Avoid repeated freeze-thaw cycles.

-

The solid form of this compound should be stored at -20°C and is stable for at least 4 years.

Application Guidelines

This compound is a non-selective agonist for adenosine receptors. The working concentration will vary depending on the specific application and cell type. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system.

Typical Working Concentrations:

-

Induction of Apoptosis: 10-50 µM in cell culture.

-

Cell Cycle Arrest: 50 µM in PC3 cells.

-

Macrophage Viability Studies: 0.01-1.0 mM.

To prepare a working solution, the stock solution should be diluted in the appropriate cell culture medium or buffer. For example, to prepare 1 mL of a 50 µM working solution from a 100 mM stock:

-

(100,000 µM) x (V1) = (50 µM) x (1000 µL)

-

V1 = 0.5 µL of the 100 mM stock solution.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the signaling pathway of adenosine receptors and the experimental workflow for preparing the stock solution.

Caption: Adenosine Receptor Signaling Pathway activated by this compound.

Caption: Workflow for this compound Stock Solution Preparation.

References

Application Notes and Protocols for Inducing Apoptosis in Cancer Cells using 2-Chloroadenosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroadenosine (2-CdA), a synthetic adenosine analog, is a potent inducer of apoptosis in various cancer cell lines. Its mechanism of action involves intracellular phosphorylation and subsequent disruption of critical cellular processes, ultimately leading to programmed cell death. These application notes provide a comprehensive overview of the use of this compound to induce apoptosis, including its mechanism of action, effective concentrations, and detailed protocols for key experimental assays.

This compound is transported into the cell and subsequently phosphorylated by adenosine kinase to 2-chloro-adenosine triphosphate (2-Cl-ATP).[1] This active metabolite interferes with DNA synthesis and repair, leading to an accumulation of DNA strand breaks.[2][3] The cellular response to this damage involves the activation of intricate signaling pathways that converge on the execution of apoptosis. Notably, the apoptotic cascade initiated by this compound can proceed through both caspase-dependent and -independent mechanisms.[4]

Mechanism of Action

The apoptotic signaling cascade initiated by this compound is multifaceted. In many cancer cell types, the accumulation of its active metabolite, 2-Cl-ATP, inhibits key enzymes involved in DNA biosynthesis, leading to S-phase cell cycle arrest.[5] This disruption of DNA replication is a potent trigger for the intrinsic apoptotic pathway.

Key events in this compound-induced apoptosis include:

-

DNA Damage Response: The incorporation of 2-Cl-ATP into DNA or the inhibition of DNA polymerases leads to the accumulation of DNA strand breaks.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): This is a critical step, often regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bak are activated, while anti-apoptotic members like Bcl-2 and Mcl-1 are downregulated, leading to the release of cytochrome c from the mitochondria into the cytosol.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates the initiator caspase-9, which in turn cleaves and activates effector caspases, such as caspase-3 and caspase-7.

-

Execution of Apoptosis: Activated effector caspases cleave a plethora of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as cell shrinkage, chromatin condensation, and DNA fragmentation.

In some cell types, such as human astrocytoma cells, this compound has been shown to activate an atypical apoptotic cascade involving caspase-2 as an initiator caspase, which then activates caspase-3, independent of the mitochondrial cytochrome c release.

dot

Caption: this compound-induced intrinsic apoptosis pathway.

Data Presentation

The efficacy of this compound in inducing apoptosis is cell-line dependent and varies with concentration and duration of treatment. The following table summarizes the effective concentrations and IC50 values of this compound and its analog, Cladribine, in various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 | Effective Concentration | Treatment Duration | Reference(s) |

| This compound | PC3 | Prostate Cancer | Not Reported | Low micromolar | Not Specified | |

| This compound | EHEB | Leukemia | Not Reported | Not Specified | Not Specified | |

| This compound | Human Thymocytes | N/A | Not Reported | 5-1000 nM | Not Specified | |

| Cladribine (2-CdA) | U266 | Multiple Myeloma | ~2.43 µM | Not Specified | Not Specified | |

| Cladribine (2-CdA) | RPMI8226 | Multiple Myeloma | ~0.75 µM | Not Specified | Not Specified | |

| Cladribine (2-CdA) | MM1.S | Multiple Myeloma | ~0.18 µM | Not Specified | Not Specified | |

| Cladribine (2-CdA) | B-CLL | Leukemia | Not Reported | Clinically achievable doses | 24 and 48 hours | |

| Cladribine (2-CdA) | Leukemic Lymphocytes | Leukemia | Not Reported | 0.05-0.4 µg/mL | Not Specified | |

| Cladribine (2-CdA) | HL-60 | Promyelocytic Leukemia | Not Reported | Not Specified | Not Specified | |

| Cladribine (2-CdA) | MOLT-4 | Lymphocytic Leukemia | Not Reported | Not Specified | Not Specified |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cells by measuring their metabolic activity.

dot

Caption: Workflow for the MTT cell viability assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-treated wells as a negative control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

dot

Caption: Workflow for Annexin V/PI apoptosis detection.

Materials:

-

Cancer cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

Annexin V binding buffer

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the desired concentration of this compound for the appropriate duration to induce apoptosis.

-

Cell Harvesting: Harvest the cells by centrifugation. For adherent cells, gently trypsinize and collect the cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression and cleavage of key proteins involved in the apoptotic pathway.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and control cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted according to the manufacturer's recommendation, often 1:1000) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (typically diluted 1:2000-1:5000) for 1 hour at room temperature.

-

Detection: Wash the membrane again and then add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-